2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide
Description
The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide is a heterocyclic molecule featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 7 and an oxo group at position 3. The acetamide side chain is linked to a 4-sulfamoylphenethyl group, introducing sulfonamide functionality. The sulfamoyl group may enhance solubility or target binding, akin to sulfonamide-containing drugs .
Properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-11-8-16(23)21-13(10-26-17(21)20-11)9-15(22)19-7-6-12-2-4-14(5-3-12)27(18,24)25/h2-5,8,13H,6-7,9-10H2,1H3,(H,19,22)(H2,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQBPVAGVHFLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide is a member of the thiazolo-pyrimidine class, which has garnered interest due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.5 g/mol. Its structure features a thiazolo-pyrimidine core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3S2 |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1209207-77-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : The thiazolo-pyrimidine moiety is associated with antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Similar compounds have demonstrated inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response .
- Cytotoxicity : The compound has shown cytotoxic effects against leukemia HL-60 cells with an IC50 value of 158.5 ± 12.5 μM .
Biological Activity Overview
Recent studies have indicated that derivatives of thiazolo-pyrimidines can exhibit a broad spectrum of biological activities:
Case Studies
- Antibacterial Efficacy : In a study examining various thiazolo-pyrimidine derivatives, the compound exhibited significant antibacterial activity against multiple strains, highlighting its potential as a therapeutic agent in treating bacterial infections .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated in vitro on HL-60 cells, revealing promising results that suggest further exploration in cancer therapy applications .
- Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to target proteins involved in inflammation and cancer pathways, reinforcing its potential as a dual-action therapeutic agent .
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity
- Thiazolo-pyrimidine derivatives have been reported to exhibit significant antimicrobial properties against a range of pathogens. Research indicates that modifications in the thiazolo and pyrimidine rings can enhance their efficacy against bacterial strains, including resistant ones.
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Anti-inflammatory Effects
- Compounds with thiazolo-pyrimidine structures often show anti-inflammatory properties. Studies have demonstrated that derivatives can inhibit inflammatory mediators, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
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Anticancer Potential
- Recent investigations into the anticancer properties of thiazolo-pyrimidines have revealed promising results. For instance, certain derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
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Neuroprotective Effects
- There is emerging evidence that compounds similar to 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide may provide neuroprotective benefits. They could potentially mitigate neurodegenerative processes by modulating oxidative stress and inflammation in neural tissues.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various thiazolo-pyrimidine derivatives, including the compound . The results indicated that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Anti-inflammatory Action
In a preclinical model of induced inflammation, the compound demonstrated a marked reduction in edema and inflammatory markers compared to control groups. This suggests its potential utility in developing anti-inflammatory therapeutics.
Case Study 3: Anticancer Activity
Research involving human cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. These findings support further exploration into its use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include thiazolo-pyrimidine derivatives and sulfonamide-bearing molecules. Below is a comparative analysis:
Key Findings:
Core Structure Differences: The target compound’s thiazolo[3,2-a]pyrimidine core differs from the thiazolo[4,5-d]pyrimidine in Compounds 19 and 20 . Compound o () lacks the thiazolo ring but shares a pyrimidine-derived scaffold, emphasizing the role of sulfur-containing heterocycles in bioactivity .
This could enhance solubility or mimic endogenous sulfonamide-drug interactions . Compounds 19 and 20 incorporate thioxo (C=S) groups, which may confer redox activity or metal-binding capacity compared to the target’s oxo (C=O) group .
Synthetic Routes :
- Compounds 19 and 20 were synthesized via microwave-assisted or conventional methods using thiourea and aldehydes, suggesting the target compound may employ similar protocols for thiazolo-pyrimidine formation .
Hydrogen-Bonding Patterns :
- The sulfamoyl group in the target compound likely participates in N–H···O/S interactions, critical for crystal packing or target binding. This contrasts with the C=O/C=S interactions in Compounds 19 and 20, which may influence stability or bioavailability .
Research Implications and Gaps
- Further assays (e.g., kinase inhibition, MIC testing) are warranted.
- Computational Modeling : Molecular docking studies could elucidate how the thiazolo[3,2-a]pyrimidine core and sulfamoyl group interact with biological targets compared to thiazolo[4,5-d]pyrimidine derivatives.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its potential bioactivity?
The compound integrates a thiazolo[3,2-a]pyrimidine core (with a 7-methyl-5-oxo substitution) linked to a 4-sulfamoylphenethyl group via an acetamide bridge. The thiazolo-pyrimidine scaffold is known for modulating enzyme targets (e.g., kinases) due to its planar, heterocyclic structure, while the sulfamoyl group enhances solubility and potential sulfonamide-based bioactivity (e.g., carbonic anhydrase inhibition) . The methyl and oxo groups influence electron distribution, affecting binding affinity and metabolic stability.
Basic: What synthetic strategies are commonly employed to prepare this compound?
Synthesis involves multi-step organic reactions :
Core construction : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to form the thiazolo-pyrimidine core under reflux (e.g., ethanol, 80°C, 12 hours) .
Sulfamoylphenethyl coupling : Amide bond formation between the core’s acetamide group and 4-sulfamoylphenethylamine using coupling agents like EDC/HOBt in DMF .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Basic: Which analytical techniques are critical for validating the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole vs. pyrimidine proton environments) and substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 2 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxo group) .
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 98% purity at 254 nm) .
Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?
Core modifications : Substitute the 7-methyl group with halogens or bulky substituents to assess steric/electronic effects on target binding .
Sulfamoyl group optimization : Replace sulfamoyl with other sulfonamide derivatives (e.g., trifluoromethanesulfonyl) to evaluate solubility and potency .
Acetamide linker variation : Test alkyl or aryl spacers to probe conformational flexibility .
Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., IC₅₀ determination) and cellular viability tests .
Advanced: How can contradictions in reported biological activity data be resolved?
- Orthogonal assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Metabolic stability profiling : Assess if discrepancies arise from differential metabolism (e.g., cytochrome P450 interactions) using liver microsomes .
- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed journals to identify consensus trends .
Advanced: What are the key challenges in optimizing reaction yields during large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Switch to toluene/THF mixtures for better phase separation .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling steps to reduce byproducts .
- Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
Advanced: What methodologies are recommended for investigating the compound’s pharmacokinetic (PK) profile?
In vitro assays :
- Plasma stability : Incubate with plasma (37°C, 24 hours) and quantify degradation via LC-MS .
- Caco-2 permeability : Assess intestinal absorption using monolayer transepithelial resistance .
In silico modeling : Predict logP and pKa using ChemAxon or Schrödinger Suite to guide solubility enhancements .
In vivo PK : Administer to rodents (IV/PO) and measure plasma half-life, AUC, and bioavailability via LC-MS/MS .
Advanced: How can mechanistic insights into the compound’s enzyme inhibition be gained?
- Docking studies : Use AutoDock Vina to model interactions with active sites (e.g., kinase ATP-binding pockets) .
- Site-directed mutagenesis : Engineer key residues (e.g., catalytic lysine) in target enzymes to confirm binding .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
